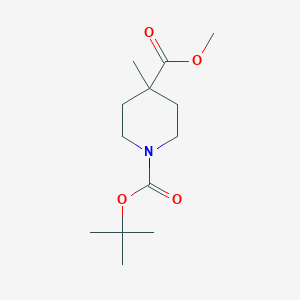

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Overview

Description

“1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 724790-59-4 . It has a molecular weight of 257.33 and its IUPAC name is 1-tert-butyl 4-methyl 4-methyl-1,4-piperidinedicarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is an intermediate in the synthesis of complex organic molecules and has been studied for its chemical properties and synthetic applications. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing an efficient approach for its synthesis starting from easily available reagents through a series of steps like SN2 substitution and borohydride reduction, achieving a total yield of 80.2% (Chen Xin-zhi, 2011).

NMR Tagging and Protein Research

In protein research, modifications such as O-tert-Butyltyrosine have been shown to serve as an excellent NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities without isotope labeling. This has been applied in observations within large protein complexes, providing a method to access Kd values 1 order of magnitude lower than established NMR methods (Wan-Na Chen et al., 2015).

Asymmetric Synthesis of Amines

The use of N-tert-Butanesulfinyl imines demonstrates their versatility as intermediates for the asymmetric synthesis of a wide range of highly enantioenriched amines, showcasing their role in activating imines for the addition of various classes of nucleophiles and serving as a powerful chiral directing group. This methodology allows for the efficient synthesis of complex amines, which are significant in pharmaceutical chemistry (J. Ellman et al., 2002).

Materials Science and Solar Cells

In the field of materials science, particularly in dye-sensitized solar cells, the addition of 4-tert-butylpyridine to redox electrolytes has shown a significant effect on cell performance by increasing open-circuit potential and electron lifetime, contributing to the overall efficiency of solar cells. This highlights the role of such compounds in fine-tuning the photovoltaic properties of solar cells (G. Boschloo et al., 2006).

Corrosion Inhibition

Research on novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has explored its potential as an effective corrosion inhibitor for carbon steel in acidic environments, demonstrating high inhibition efficiency. This application is crucial for protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (B. Praveen et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGURLVYHVYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673676 | |

| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724790-59-4 | |

| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)